2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate)
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Overview
Description
((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the methoxybenzamido group, and the phosphorylation process. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Formation of the Tetrahydrofuran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: This can be achieved through an amide coupling reaction using a methoxybenzoic acid derivative and an appropriate coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the methoxybenzamido and pyrimidinyl moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets could lead to the development of new therapies for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be compared to other nucleoside analogs, such as:
- 5-Fluorouracil
- Cytarabine
- Gemcitabine
Uniqueness
What sets ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate apart from these compounds is its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with molecular targets, potentially leading to unique biological activities and applications.
Properties
CAS No. |
32909-08-3 |
---|---|
Molecular Formula |
C17H20N3O9P |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[4-[(4-methoxybenzoyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N3O9P/c1-27-11-4-2-10(3-5-11)16(22)18-14-6-7-20(17(23)19-14)15-8-12(21)13(29-15)9-28-30(24,25)26/h2-7,12-13,15,21H,8-9H2,1H3,(H2,24,25,26)(H,18,19,22,23)/t12-,13+,15+/m0/s1 |
InChI Key |
WWHVSLYLDZBCTH-GZBFAFLISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COP(=O)(O)O)O |
Origin of Product |
United States |
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